molecular formula C10H14O B1296949 2,4,5-Trimethylbenzyl alcohol CAS No. 4393-05-9

2,4,5-Trimethylbenzyl alcohol

Cat. No. B1296949
CAS RN: 4393-05-9
M. Wt: 150.22 g/mol
InChI Key: GHDQBJLOOLNHCJ-UHFFFAOYSA-N
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Description

“2,4,5-Trimethylbenzyl alcohol” is a chemical compound with the molecular formula C10H14O . It has an average mass of 198.216 Da and a monoisotopic mass of 198.089203 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis through Cannizzaro Reaction : The synthesis of 2,3,6-Trimethylbenzyl alcohol, closely related to 2,4,5-Trimethylbenzyl alcohol, has been achieved using the Cannizzaro reaction. This process involves the transformation of aldehydes into alcohols and acids (Kawai, Yamazaki, & Yuhashi, 1974).

  • In Fragrance Materials : Studies have evaluated the use of p-α,α-trimethylbenzyl alcohol in fragrance materials. This research includes assessments of genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, indicating its non-genotoxic nature and its safety in fragrance applications (Api et al., 2020).

Photocatalytic Applications

  • Selective Photocatalytic Oxidation : Research has demonstrated the use of derivatives of benzyl alcohol, including 4-methylbenzyl alcohol (related to 2,4,5-Trimethylbenzyl alcohol), in selective photocatalytic oxidation. This process involves converting these alcohols into corresponding aldehydes using a TiO2 photocatalyst under an O2 atmosphere, showcasing potential applications in environmental remediation and organic synthesis (Higashimoto et al., 2009).

Analytical and Environmental Studies

  • Aromatic Hydrocarbon Metabolism : Studies have investigated the metabolism of aromatic hydrocarbons, including the formation of various alcoholic metabolites. This research provides insight into the environmental and biological transformations of related compounds (Bakke & Scheline, 1970).

  • Photoelectrocatalytic Oxidation : Research on the photoelectrocatalytic oxidation of 4-methoxybenzyl alcohol, a compound structurally related to 2,4,5-Trimethylbenzyl alcohol, has been conducted. This involves examining the oxidation process in water under near-UV light, providing insights into environmental applications and the degradation of organic pollutants (Özcan et al., 2013).

properties

IUPAC Name

(2,4,5-trimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDQBJLOOLNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342643
Record name 2,4,5-Trimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzyl alcohol

CAS RN

4393-05-9
Record name 2,4,5-Trimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
42
Citations
D Ligocka, A Sapota, K Rydzynski - Archives of toxicology, 2001 - Springer
The organ and tissue distribution, excretion and metabolism of [ 3 H]1,2,4,5-tetramethylbenzene ([ 3 H]durene) in male Wistar albino rats were investigated following a single ip …
Number of citations: 3 link.springer.com
R Lake, B Corson - The Journal of Organic Chemistry, 1959 - ACS Publications
Previous investigators1· 2 of the chloromethyla-tion of 1, 2, 4-trimethylbenzene (I) reported the product to be 2, 4, 5-trimethy lbenzyl chloride (II). We have found the product, obtained in …
Number of citations: 7 pubs.acs.org
H Suzuki, K Nakamura, M Takeshima - Bulletin of the Chemical …, 1971 - journal.csj.jp
Products obtained by the nitration of three isomeric dichloro and dibromotetramethylbenzenes with fuming nitric acid have been investigated. 3,6-Dihalo-1,2,4,5-tetramethylbenzene (…
Number of citations: 17 www.journal.csj.jp
CT Wigal, JD McKinley, J Coyle, DJ Porter… - The Journal of …, 1995 - ACS Publications
Quinones react with excess alkyllithium to give diene-diols as adducts. 1· 2 Recently, the acid-catalyzed dehydration of these adducts was reported as a synthetic pathway for the …
Number of citations: 7 pubs.acs.org
H Sell, S Rafos, M Bukovac… - The Journal of Organic …, 1959 - ACS Publications
Characterization of Several n-Alkyl Esters of Gibberellin A3 and Their Comparative Biological Activity1,2 Page 1 1822 NOTES VOL. 24 in acetic anhydride,17 and tetranitromethane18 …
Number of citations: 10 pubs.acs.org
T Kawai, Y Yamazaki, S Yuhashi - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
2,3,6-Trimethylbenzyl alcohol was prepared by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde; mp 83–85 C. It was found that the substance regarded by Golivets et al. as 2,3,6-…
Number of citations: 1 www.journal.csj.jp
WT Robinson… - Acta Chemica …, 1996 - actachemscand.org
Results General. The photochemical experiments were performed with filtered light (cut-off 435 nm, 5 cm water IR-filter, from a 300 W incandescent lamp) as described before, 7 and …
Number of citations: 0 actachemscand.org
HD Hartough - Industrial & Engineering Chemistry, 1950 - ACS Publications
CONCLUSIONS The· problem of stabilizing vinyl plastics containing chloroparaffins was reinvestigated in the light of recent advances in stabilizer technology. Vinyl plastics products of …
Number of citations: 5 pubs.acs.org
L Eberson, K Nyberg - Journal of the American Chemical Society, 1966 - ACS Publications
In orderto elucidate the mechanism of anodic acetoxylation, a number of organic compounds, most of them aromatic, have been studied polarographically at a rotating platinum anode …
Number of citations: 200 pubs.acs.org
D Shanks, R Amorati, MG Fumo… - The Journal of …, 2006 - ACS Publications
all-rac-α-Selenotocopherol (6c) has been synthesized in 11 steps in 6.6% total yield. Key steps include chloromethylation to approach the persubstituted aromatic 9b and cyclization of …
Number of citations: 103 pubs.acs.org

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